molecular formula C18H20N2O2 B14755710 (Z)-5-(Adamantan-1-yl)-3-(hydroxyimino)indolin-2-one

(Z)-5-(Adamantan-1-yl)-3-(hydroxyimino)indolin-2-one

Cat. No.: B14755710
M. Wt: 296.4 g/mol
InChI Key: HIYUXKNCTYNFKT-UHFFFAOYSA-N
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Description

(Z)-5-(Adamantan-1-yl)-3-(hydroxyimino)indolin-2-one is a synthetic organic compound that features an adamantane group attached to an indolinone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-5-(Adamantan-1-yl)-3-(hydroxyimino)indolin-2-one typically involves the following steps:

    Formation of the Indolinone Core: This can be achieved through a cyclization reaction involving an appropriate precursor.

    Introduction of the Adamantane Group: Adamantane can be introduced via a Friedel-Crafts alkylation reaction.

    Formation of the Hydroxyimino Group: The hydroxyimino group can be introduced through an oximation reaction, where a ketone or aldehyde precursor is treated with hydroxylamine under acidic or basic conditions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the hydroxyimino group, leading to the formation of nitroso or nitro derivatives.

    Reduction: Reduction of the hydroxyimino group could yield the corresponding amine.

    Substitution: The adamantane group may participate in substitution reactions, potentially leading to derivatives with different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.

    Substitution: Halogenation reagents like N-bromosuccinimide (NBS) can be employed for substitution reactions.

Major Products

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Corresponding amine.

    Substitution: Halogenated derivatives or other substituted products.

Scientific Research Applications

Chemistry

    Catalysis: The compound may serve as a ligand in catalytic reactions.

    Material Science:

Biology

    Enzyme Inhibition:

    Receptor Binding: The compound may bind to specific receptors, making it a candidate for drug development.

Medicine

    Drug Development:

Industry

    Polymer Additives: The compound may be used as an additive in polymers to enhance their properties.

Mechanism of Action

The mechanism of action of (Z)-5-(Adamantan-1-yl)-3-(hydroxyimino)indolin-2-one would depend on its specific interactions with biological targets. The hydroxyimino group can form hydrogen bonds, potentially leading to inhibition of enzyme activity or modulation of receptor function. The adamantane group provides rigidity and hydrophobicity, which can influence the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    (Z)-5-(Adamantan-1-yl)-3-(hydroxyimino)indolin-2-one: Unique due to the combination of the adamantane group and hydroxyimino functionality.

    Adamantane Derivatives: Compounds with similar rigid structures but different functional groups.

    Indolinone Derivatives: Compounds with similar core structures but different substituents.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which may confer unique biological and chemical properties.

Properties

Molecular Formula

C18H20N2O2

Molecular Weight

296.4 g/mol

IUPAC Name

5-(1-adamantyl)-3-nitroso-1H-indol-2-ol

InChI

InChI=1S/C18H20N2O2/c21-17-16(20-22)14-6-13(1-2-15(14)19-17)18-7-10-3-11(8-18)5-12(4-10)9-18/h1-2,6,10-12,19,21H,3-5,7-9H2

InChI Key

HIYUXKNCTYNFKT-UHFFFAOYSA-N

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)C4=CC5=C(C=C4)NC(=C5N=O)O

Origin of Product

United States

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